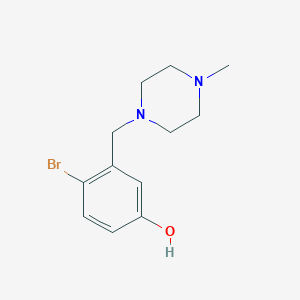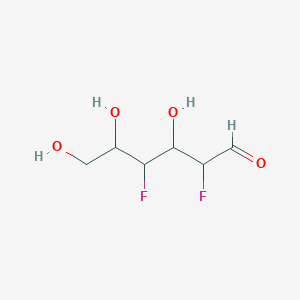
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide is a synthetic compound belonging to the indole family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide typically involves the bromination of 1-methylindole followed by carboxylation and subsequent amidation The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethaneFinally, the isopropylamide group is introduced through an amidation reaction using isopropylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
化学反応の分析
Types of Reactions
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation. Conditions may involve acidic or basic environments depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. .
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups at the 6-position.
Oxidation Reactions: Indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylic acid group
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors and enzymes, leading to modulation of their activity. The bromine atom and the carboxylic acid isopropylamide group can further enhance the compound’s binding affinity and specificity towards its targets. These interactions can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
類似化合物との比較
Similar Compounds
- 6-Bromoindole-3-carboxaldehyde
- 7-Bromoquinoline-4-carboxylic acid
- Indole-6-boronic acid
- Indole-6-boronic acid pinacol ester
- 3-Iodo-6-bromoindole
Uniqueness
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide is unique due to the presence of the isopropylamide group at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can provide unique properties and applications .
特性
分子式 |
C13H15BrN2O |
|---|---|
分子量 |
295.17 g/mol |
IUPAC名 |
6-bromo-1-methyl-N-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c1-8(2)15-13(17)11-6-9(14)7-12-10(11)4-5-16(12)3/h4-8H,1-3H3,(H,15,17) |
InChIキー |
MRKUHKDSDKGUFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=C2C=CN(C2=CC(=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)



![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide](/img/structure/B12073180.png)







